![molecular formula C18H28BNO2 B1603389 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine CAS No. 859833-21-9](/img/structure/B1603389.png)
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
Overview
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine, commonly referred to as TMPB, is an organic compound belonging to the piperidine class of heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 97-98°C and a boiling point of 234-235°C. TMPB has been used as a reagent in synthetic organic chemistry, as well as a substrate for biocatalytic reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Chemical Synthesis and Drug Development
This compound is likely involved in chemical synthesis processes, particularly in the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction. Boronic acid esters, such as the one present in this compound, are pivotal intermediates in constructing complex molecules for pharmaceutical purposes. Research has demonstrated the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, highlighting their importance in medicinal chemistry and drug design processes (P.-Y. Huang et al., 2021).
Antimicrobial and Antifungal Applications
Compounds with similar structural motifs have been investigated for their antimicrobial and antifungal properties. For example, investigations into fungicidal activity of boron-containing compounds against filamentous fungi showed that specific boron-based structures could exhibit significant inhibitory effects, suggesting potential applications of related compounds in developing new antimicrobial agents (D. Wieczorek et al., 2014).
Neuropharmacology
In neuropharmacology, related piperidine derivatives have been explored for their potential as antipsychotics and modulators of neurotransmitter receptors. Studies on compounds with similar structural components have shown activity against serotonin and dopamine receptors, indicating possible applications in treating neurological disorders such as schizophrenia and depression (J. Bolós et al., 1996).
Catalysis and Organic Reactions
The tetramethyl dioxaborolane moiety is relevant in catalysis, particularly in oxidation reactions and as an intermediary in organic syntheses. Studies involving similar functional groups have explored their roles in facilitating reactions under mild conditions, which is crucial for synthesizing delicate pharmaceuticals (A. C. Herath et al., 2008).
properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-8-9-15(13-16)14-20-11-6-5-7-12-20/h8-10,13H,5-7,11-12,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKNXVTYDJCRMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585939 | |
Record name | 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
859833-21-9 | |
Record name | 1-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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